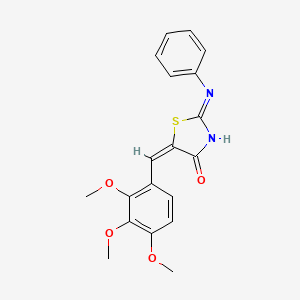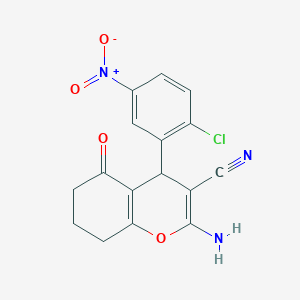![molecular formula C19H20ClN3O6S B11665709 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide](/img/structure/B11665709.png)
2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a nitrobenzenesulfonamido group, and a cyclopropylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Sulfonation: The addition of a sulfonamide group to the nitrobenzene derivative.
Cyclopropylation: The incorporation of a cyclopropyl group into the acetamide structure.
Chlorination and Methoxylation:
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonating agents for sulfonation, and cyclopropylating agents for cyclopropylation. The final product is obtained through careful purification and characterization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and controlling the addition of reagents can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the amide bond produces a carboxylic acid and an amine.
科学的研究の応用
2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying the expression of genes and proteins.
Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide
- 2-Chloro-5-methoxyphenyl boronic acid
- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
Uniqueness
2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C19H20ClN3O6S |
|---|---|
分子量 |
453.9 g/mol |
IUPAC名 |
2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C19H20ClN3O6S/c1-12-3-7-15(10-16(12)23(25)26)30(27,28)22(11-19(24)21-14-5-6-14)17-9-13(20)4-8-18(17)29-2/h3-4,7-10,14H,5-6,11H2,1-2H3,(H,21,24) |
InChIキー |
AJHJPRNMPDPTLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11665632.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665635.png)
![(3Z)-1-[(dibutylamino)methyl]-3-(naphthalen-2-ylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B11665636.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665640.png)

![(2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11665659.png)
![{4-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11665662.png)
![4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine](/img/structure/B11665666.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665671.png)

![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665687.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665694.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665695.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11665703.png)
